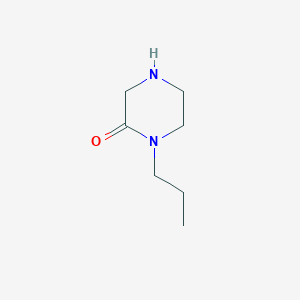

1-Propylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, a well-known nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which can have different pharmacological properties.

Applications De Recherche Scientifique

Neurological Applications

Antipsychotic Activity

Research indicates that 1-Propylpiperazin-2-one exhibits antipsychotic-like effects by acting as a dopamine stabilizer. It has been shown to mitigate both hypo- and hyperdopaminergic states, which are often implicated in psychotic disorders. In vivo studies suggest that it may stabilize locomotor activity with minimal motor side effects, making it a promising candidate for further development in treating schizophrenia and related disorders .

Dopamine D2 Receptor Interactions

The compound has been studied for its interaction with dopamine D2 receptors. For instance, 1-propyl-piperidine derivatives have demonstrated significant effects on these receptors, which are crucial in the modulation of mood and behavior. The ability to influence these receptors positions this compound as a potential therapeutic agent in neuropharmacology .

Cardiovascular Applications

Calcium Channel Blockers

A series of compounds related to this compound have been synthesized and evaluated for their efficacy as calcium channel blockers. These compounds have shown promising antihypertensive activity in spontaneously hypertensive rats, indicating that derivatives of this compound could be developed into effective treatments for hypertension .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural versatility allows for modifications that can lead to compounds with enhanced pharmacological properties. For example, it has been utilized in synthesizing piperidine derivatives that exhibit significant biological activities across different therapeutic areas .

Case Studies and Research Findings

Several studies highlight the importance of this compound in drug development:

Mécanisme D'action

The mechanism of action of 1-Propylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Piperazine: A parent compound with a similar structure but without the propyl group.

1-Methylpiperazin-2-one: A similar compound with a methyl group instead of a propyl group.

4-Propylpiperazin-2-one: Another derivative with the propyl group at a different position.

Uniqueness: 1-Propylpiperazin-2-one is unique due to its specific substitution pattern, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Activité Biologique

1-Propylpiperazin-2-one, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which contributes to its biological activity. The chemical formula is C8H17N, and it possesses a basic nitrogen atom that can interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and enzyme inhibition. Key mechanisms include:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter uptake, particularly in the central nervous system (CNS). This property is linked to its ability to inhibit neurotransmitter transporters, which may have implications for treating disorders such as depression and anxiety .

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and bacterial infections .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

Case Study 1: Neuroprotective Effects

In a study examining the effects of piperazine derivatives on neurodegenerative diseases, this compound was shown to significantly reduce neuronal cell death in vitro models of neurotoxicity. The compound's ability to inhibit AChE was linked to improved cognitive function in animal models .

Case Study 2: Antimicrobial Activity

A series of synthesized compounds including this compound were evaluated for their antibacterial properties. Results indicated significant inhibition against Salmonella typhi, with IC50 values demonstrating its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of piperazine, including this compound. Notable findings include:

- HIV Protease Inhibition : Research has shown that compounds similar to this compound can act as effective inhibitors of HIV protease, with IC50 values indicating high potency against both wild-type and drug-resistant strains .

- Enzyme Interaction : The compound's interaction with enzymes such as urease suggests a broader pharmacological profile, potentially aiding in the treatment of conditions where enzyme inhibition is beneficial .

Propriétés

IUPAC Name |

1-propylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-4-9-5-3-8-6-7(9)10/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPZNOIDMQOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.